6-甲基-2-苯基嘧啶-4-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

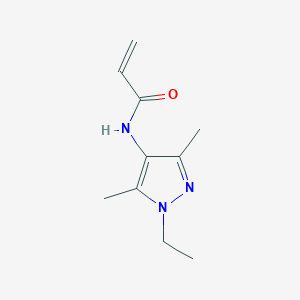

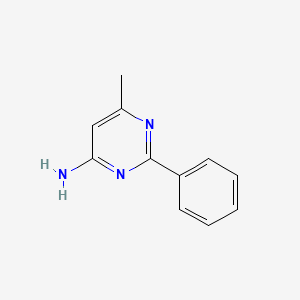

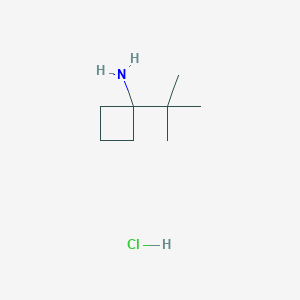

6-Methyl-2-phenylpyrimidin-4-amine is a chemical compound with the molecular formula C11H11N3 and a molecular weight of 185.23 . It is used in proteomics research .

Molecular Structure Analysis

The InChI code for 6-Methyl-2-phenylpyrimidin-4-amine is 1S/C11H11N3/c1-8-7-10(12)14-11(13-8)9-5-3-2-4-6-9/h2-7H,1H3,(H2,12,13,14) . This indicates the presence of a pyrimidine ring with a methyl group at the 6th position and a phenyl group at the 2nd position .Physical And Chemical Properties Analysis

6-Methyl-2-phenylpyrimidin-4-amine is a powder with a melting point of 130-132 degrees Celsius .科学研究应用

晶体结构分析

与西普丁尼等 6-甲基-2-苯基嘧啶-4-胺相关化合物的晶体结构揭示了对其分子构型的重要见解。例如,苯并嘧啶杀菌剂西普丁尼中中心嘧啶环与末端苯环之间的二面角为理解其分子水平的物理性质和相互作用提供了重要信息 (Jeon, Kang, Cho, & Kim, 2015)。

合成和化学转化

对 6-甲基-2-苯基嘧啶-4-胺衍生物的化学合成和转化的研究已导致新化合物的开发。例如,6-(R-氨基)-5-乙酰基-4-甲基磺酰基-2-苯基嘧啶与胺的反应产生了新的吡啶并[2,3-d]嘧啶-5-酮衍生物 (Komkov et al., 2021)。

抗高血压活性

一些 6-甲基-2-苯基嘧啶-4-胺的衍生物已被研究其潜在的抗高血压活性。值得注意的是,某些化合物已显示出将高血压大鼠的血压降低至正常水平的能力 (Bennett, Blankley, Fleming, Smith, & Tessman, 1981)。

GPR119 激动剂的开发

4-氨基-2-苯基嘧啶衍生物的合成和分析已确定了 GPR119 的潜在激动剂,GPR119 是糖尿病治疗中的目标。这些化合物已显示出改善小鼠葡萄糖耐量的希望 (Negoro, Yonetoku, Maruyama, Yoshida, Takeuchi, & Ohta, 2012)。

抗炎活性

一些 4, 6-取代二-(苯基)嘧啶-2-胺,在结构上与 6-甲基-2-苯基嘧啶-4-胺相关,已显示出显着的抗炎活性。这指向了它们的潜在治疗应用 (Kumar, Drabu, & Shalini, 2017)。

抗癌活性

一些 4-芳基-N-苯基嘧啶-2-胺与 6-甲基-2-苯基嘧啶-4-胺密切相关,已合成并评估其抗癌活性,特别是针对非小细胞肺癌 (NSCLC) 细胞。这项研究有助于开发新的癌症治疗方法 (Toviwek, Suphakun, Choowongkomon, Hannongbua, & Gleeson, 2017)。

计算机模拟研究和对接

已对嘧啶核的希夫碱同系物进行计算机模拟方法,包括对接研究,嘧啶核在结构上与 6-甲基-2-苯基嘧啶-4-胺相关。这些研究旨在探索其潜在的抗菌、抗真菌和抗病毒活性,从而扩展对其药理应用的理解 (Karati, 2022)。

安全和危害

属性

IUPAC Name |

6-methyl-2-phenylpyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3/c1-8-7-10(12)14-11(13-8)9-5-3-2-4-6-9/h2-7H,1H3,(H2,12,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VANNKJQSYXNHAL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)C2=CC=CC=C2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: What are the key structural features of 6-methyl-2-phenylpyrimidin-4-amine derivatives and how are they characterized?

A: 6-Methyl-2-phenylpyrimidin-4-amine serves as a core structure for various derivatives. These compounds typically feature substitutions at the 5-position, often incorporating an aminomethyl group linked to diverse aromatic rings. [, , , ]

- ESI-MS (Electrospray Ionization Mass Spectrometry): Determines the molecular weight and identifies fragments for structural insights. []

- FTIR (Fourier-Transform Infrared Spectroscopy): Reveals functional groups present in the molecule through their characteristic vibrations. []

- ¹H NMR (Proton Nuclear Magnetic Resonance Spectroscopy): Provides detailed information about the hydrogen atoms' environment and connectivity within the molecule. [, ]

- Single-crystal X-ray analysis: Elucidates the three-dimensional structure and reveals crucial intra- and intermolecular interactions, such as hydrogen bonds and π-π stacking, which influence crystal packing. [, , , , ]

Q2: How does the structure of 6-methyl-2-phenylpyrimidin-4-amine derivatives influence their biological activity?

A: Research suggests that modifications to the core structure, particularly at the 5-position, significantly impact biological activity. For instance, introducing an imino group (-C=N-) at the 5-position significantly enhanced the antibacterial activity against Enterococcus faecalis and demonstrated promising anticancer properties, specifically against gastric adenocarcinoma, compared to its amine analogue. [] This highlights the importance of the -C=N- bond in influencing the biological activity. [] Further modifications by varying the substituents on the aromatic ring attached to the aminomethyl or iminomethyl group at the 5-position can be explored to fine-tune the activity and selectivity of these compounds. []

Q3: What computational methods are used to study 6-methyl-2-phenylpyrimidin-4-amine derivatives?

A3: Computational chemistry plays a crucial role in understanding and predicting the properties of these compounds.

- ADME Prediction Analysis: This computational approach estimates essential pharmacokinetic parameters such as absorption, distribution, metabolism, and excretion. It helps predict a compound's drug-likeness and potential behavior within a biological system. []

- Molecular Docking: This technique simulates the interaction between a ligand (the 6-methyl-2-phenylpyrimidin-4-amine derivative) and a target protein at the molecular level. It helps identify potential binding modes and estimate binding affinities, providing insights into the compound's mechanism of action. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(3-(1H-tetrazol-1-yl)phenyl)methanone oxalate](/img/structure/B2728563.png)

![N-(2,4-dimethylphenyl)-2-(4-methylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide](/img/structure/B2728565.png)

![N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}benzenesulfonamide](/img/structure/B2728567.png)

![3-((5-((3-chlorobenzyl)thio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2728570.png)

![2-[3-[[3-(Trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B2728571.png)

![N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-N'-[3-(2-oxopiperidin-1-yl)phenyl]ethanediamide](/img/structure/B2728581.png)

![[2-(2-Methylanilino)-2-oxoethyl] quinoline-2-carboxylate](/img/structure/B2728583.png)